

# An In-depth Technical Guide to Isopulegol Acetate: CAS Number and Spectral Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isopulegol acetate*

Cat. No.: *B1618702*

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This technical guide provides a comprehensive overview of **isopulegol acetate**, focusing on its Chemical Abstracts Service (CAS) number and detailed spectral data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

## Chemical Identity and CAS Number

**Isopulegol acetate** is the acetate ester of isopulegol, a naturally occurring monoterpenoid alcohol. It exists as several stereoisomers, and it is important to distinguish them by their specific CAS numbers. The most commonly encountered isomer is (-)-isopulegyl acetate.

Compound Name	CAS Number
Isopulegyl acetate (mixture of isomers)	89-49-6
(-)-Isopulegyl acetate ((1R,2S,5R)-isomer)	57576-09-7[1][2]
Isopulegol acetate (isomer 1)	109010-12-0

This guide will focus on the spectral data of the well-characterized (-)-isopulegyl acetate.

## Spectral Data

The following tables summarize the key spectral data for (-)-isopulegyl acetate, which are essential for its structural elucidation and purity assessment.

## **$^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy**

Solvent:  $\text{CDCl}_3$  Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.86	s	1H	=CH <sub>2</sub> (vinyllic proton)	H-3 (proton on carbon bearing acetate)
4.70	s	1H	=CH <sub>2</sub> (vinyllic proton)	
4.65	ddd	10.8, 10.8, 4.4	1H	
2.04	s	3H	-OCOCH <sub>3</sub> (acetyl methyl protons)	
1.95 - 1.85	m	1H	H-4	
1.80 - 1.70	m	1H	H-8	
1.68	s	3H	=C-CH <sub>3</sub> (vinyllic methyl protons)	
1.65 - 1.55	m	1H	H-2	
1.45 - 1.35	m	1H	H-5	
1.30 - 1.18	m	1H	H-6a	
0.95 - 0.85	m	1H	H-6e	
0.91	d	6.5	3H	-CH(CH <sub>3</sub> ) <sub>2</sub> (isopropyl methyl protons)
0.89	d	6.5	3H	-CH(CH <sub>3</sub> ) <sub>2</sub> (isopropyl methyl protons)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Carbon Atom Assignment
170.5	C=O (ester carbonyl)
147.2	C=CH <sub>2</sub> (vinylic carbon)
112.5	C=CH <sub>2</sub> (vinylic carbon)
74.8	C-3 (carbon bearing acetate)
52.1	C-1
44.8	C-4
34.2	C-5
31.4	C-2
30.9	C-8
22.1	-OCOCH <sub>3</sub> (acetyl methyl)
21.3	=C-CH <sub>3</sub> (vinylic methyl)
20.2	-CH(CH <sub>3</sub> ) <sub>2</sub> (isopropyl methyl)
16.5	-CH(CH <sub>3</sub> ) <sub>2</sub> (isopropyl methyl)

## Infrared (IR) Spectroscopy

The IR spectrum of isopulegyl acetate displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2955	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1645	Medium	C=C stretch (alkene)
1240	Strong	C-O stretch (ester)
885	Strong	=C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
136	100	[M - CH <sub>3</sub> COOH] <sup>+</sup> (Loss of acetic acid)
121	46	[M - CH <sub>3</sub> COOH - CH <sub>3</sub> ] <sup>+</sup>
93	41	
81	46	
43	77	[CH <sub>3</sub> CO] <sup>+</sup> (Acetyl cation)

## Experimental Protocols

### Synthesis of (-)-Isopulegyl Acetate from (-)-Isopulegol

This protocol describes a standard laboratory procedure for the acetylation of (-)-isopulegol.

Materials:

- (-)-Isopulegol
- Acetic anhydride
- Pyridine
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask

- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a solution of (-)-isopulegol (1.0 equivalent) in pyridine (2.0 equivalents) in a round-bottom flask, add acetic anhydride (1.5 equivalents) dropwise at 0 °C with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO<sub>3</sub> solution (2 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (-)-isopulegyl acetate.

## Spectral Analysis Protocols

3.2.1. NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.

3.2.2. IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium

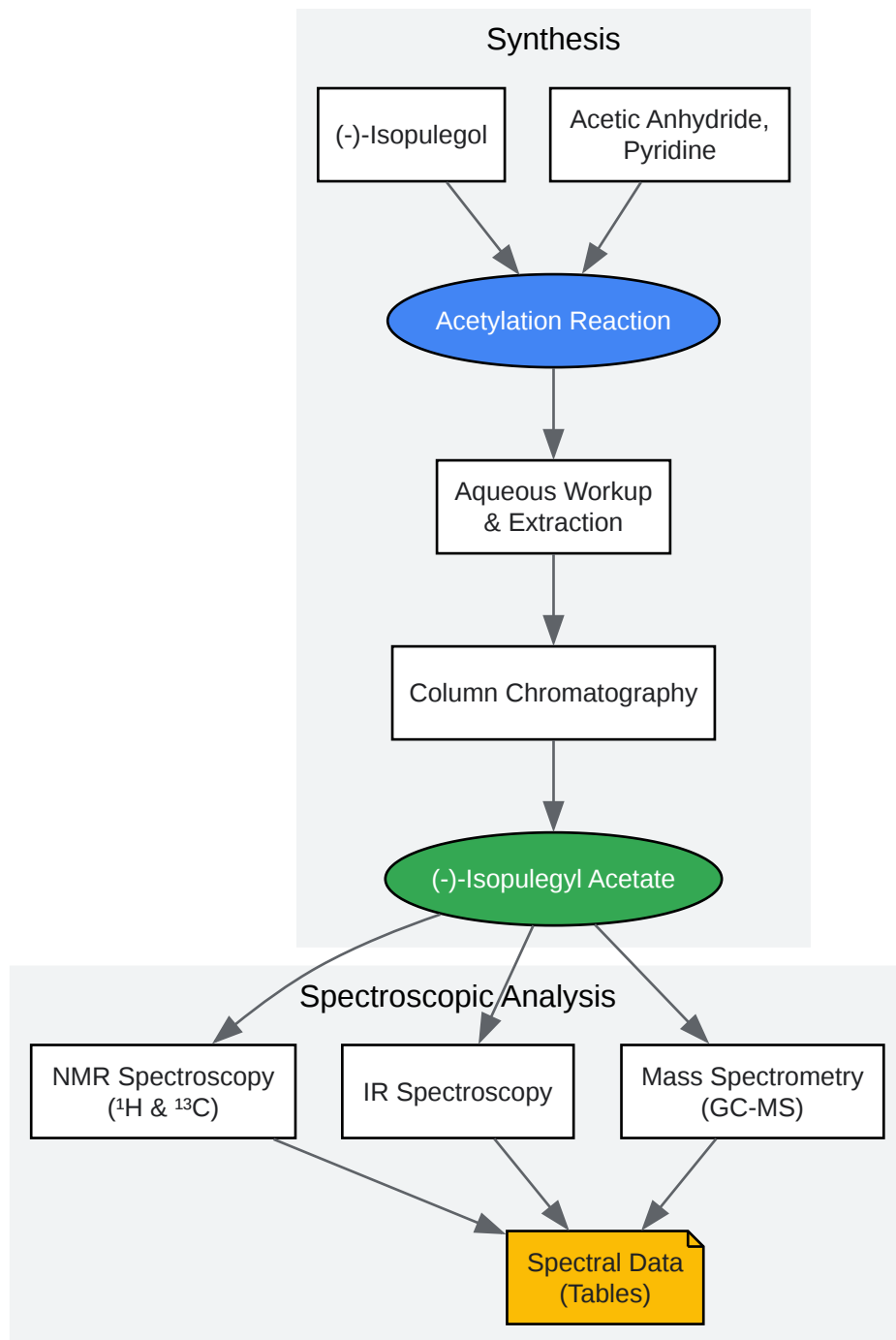
chloride (NaCl) or potassium bromide (KBr) plates for analysis.

3.2.3. Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

## Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of isopulegyl acetate.

## Workflow for Synthesis and Characterization of Isopulegyl Acetate

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Caption: Synthesis and Spectroscopic Characterization Workflow.

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## References

- 1. Isopulegol acetate [webbook.nist.gov]
- 2. Isopulegyl acetate | C<sub>12</sub>H<sub>20</sub>O<sub>2</sub> | CID 94579 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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